
2,2-Dichloro-1,3-diphenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,3-diphenylaziridine is an organic compound with the molecular formula C14H11Cl2N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the aziridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,3-diphenylaziridine can be synthesized through several methods. One common approach involves the reaction of N-benzylideneaniline with dichlorocarbene generated from chloroform in the presence of a phase transfer catalyst such as N-cetyl-N,N,N-trimethyl ammonium bromide (CTAB). The reaction is typically carried out in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-1,3-diphenylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Sulfuric Acid: Used in the treatment of this compound to produce α-chloro, α-acetoxy, or α-hydroxy-α,α-diphenylacetanilide.
Dichlorocarbene: Generated from chloroform, it is a key reagent in the synthesis of the compound.
Major Products Formed:
α-Chloro-α,α-diphenylacetanilide: Formed through the reaction with sulfuric acid.
Various Substituted Derivatives: Formed through substitution reactions with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,3-diphenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1,3-diphenylaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-1,3,3-triphenylaziridine: Similar in structure but with an additional phenyl group.
N-aryl-α-chloro-α,α-diphenylacetimidoyl chloride: Shares similar reactivity with sulfuric acid.
Uniqueness: 2,2-Dichloro-1,3-diphenylaziridine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to other aziridines .
Eigenschaften
CAS-Nummer |
3543-98-4 |
|---|---|
Molekularformel |
C14H11Cl2N |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
2,2-dichloro-1,3-diphenylaziridine |
InChI |
InChI=1S/C14H11Cl2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
VPNWEYBYCCRPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


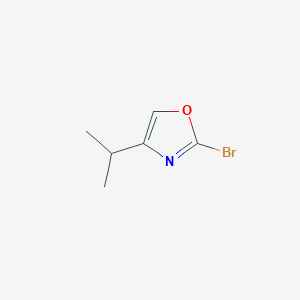
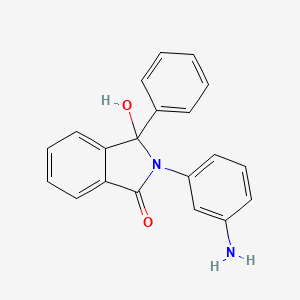
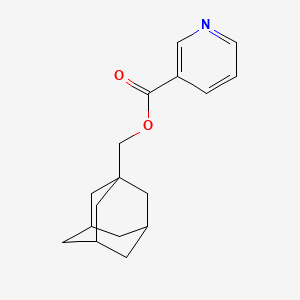
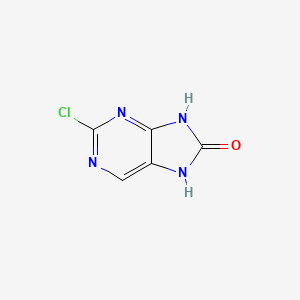
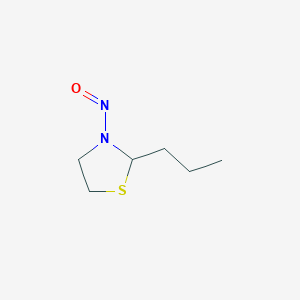

![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

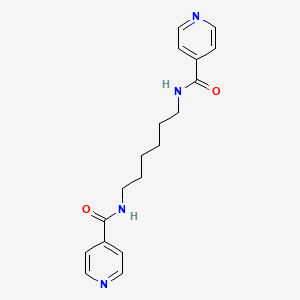
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)

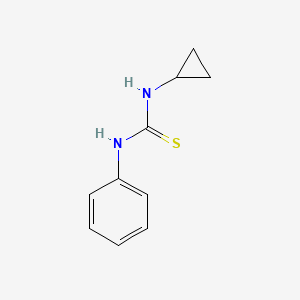

![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
